N-(4-bromophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide
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Overview
Description
N-(4-bromophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide is a fascinating compound with a complex structure. Let’s break it down:
N-(4-bromophenyl): This part of the molecule contains a bromine-substituted phenyl ring.
3,5-bis(methylsulfanyl)-1,2-thiazole: Here, we have a thiazole ring with two methylsulfanyl (methylthio) groups attached at positions 3 and 5.
4-carboxamide: The carboxamide group (CONH₂) is attached to the thiazole ring at position 4.
Preparation Methods
Synthetic Routes:
The synthesis of N-(4-bromophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide involves several steps:
-
Nucleophilic Substitution of 1,2,4-Triazine
- Start with 5-cyano-1,2,4-triazines.
- React them with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine under solvent-free conditions.
- This leads to nucleophilic substitution of the cyano group by the 1,2,4-triazol-3-amine residue .
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Transformation of 1,2,4-Triazine Ring
- The obtained product reacts with norbornadiene under pressure.
- The 1,2,4-triazine ring transforms into a pyridine ring, while the methylsulfanyl group remains intact .
Industrial Production:
The industrial-scale production methods for this compound are not widely documented, but laboratory-scale synthesis provides valuable insights.
Chemical Reactions Analysis
N-(4-bromophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide can undergo various reactions:
Nucleophilic Substitution: As demonstrated in its synthesis, it participates in nucleophilic substitution reactions.
Oxidation/Reduction: Explore its redox behavior.
Substitution Reactions: Investigate its reactivity with different nucleophiles or electrophiles.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigate its potential as an antiviral or antibacterial agent.
Chemistry: Explore its role as a building block for more complex molecules.
Industry: Consider its use in corrosion inhibitors or other industrial processes.
Mechanism of Action
The exact mechanism by which N-(4-bromophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other thiazole-containing compounds.
Similar Compounds: Explore related molecules, such as N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide and 4-bromophenyl methyl sulfone .
Properties
Molecular Formula |
C12H11BrN2OS3 |
---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C12H11BrN2OS3/c1-17-11-9(12(18-2)19-15-11)10(16)14-8-5-3-7(13)4-6-8/h3-6H,1-2H3,(H,14,16) |
InChI Key |
BBSRPRAOCAIKNQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=NS1)SC)C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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